Cas no 130318-01-3 (2,3,4-Triphenylpyridine)
2,3,4-Triphenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,3,4-Triphenylpyridine
- Pyridine,2,3,4-triphenyl-
- 2,3,4,5,6-PENTAFLUOROPHENYL2-METHYL-5-NITROBENZENESULFONATE
- Pyridine,2,3,4-triphenyl
- DTXSID10534684
- AKOS015911310
- 130318-01-3
- triphenylpyridine
- SCHEMBL996432
-
- Inchi: 1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H
- InChI Key: SGPZQRDTKWINJJ-UHFFFAOYSA-N
- SMILES: N1C=CC(C2C=CC=CC=2)=C(C2C=CC=CC=2)C=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 307.13600
- Monoisotopic Mass: 307.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 6.08260
2,3,4-Triphenylpyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4-Triphenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000846-250mg |
2,3,4-Triphenylpyridine |
130318-01-3 | 95% | 250mg |
$1,048.60 | 2022-04-03 | |
| Alichem | A029000846-500mg |
2,3,4-Triphenylpyridine |
130318-01-3 | 95% | 500mg |
$1,600.75 | 2022-04-03 | |
| Alichem | A029000846-1g |
2,3,4-Triphenylpyridine |
130318-01-3 | 95% | 1g |
$2,952.90 | 2022-04-03 |
2,3,4-Triphenylpyridine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2,3,4-Triphenylpyridine
2,3,4-Triphenylpyridine
2,3,4-Triphenylpyridine (CAS No. 130318-01-3) is a fascinating compound with a unique structure and a wide range of applications in various fields. This compound belongs to the class of pyridine derivatives and is characterized by the substitution of three phenyl groups at the 2, 3, and 4 positions of the pyridine ring. The presence of these phenyl groups imparts interesting electronic and optical properties to the molecule, making it a subject of interest in both academic and industrial research.
The synthesis of 2,3,4-triphenylpyridine has been extensively studied over the years. Researchers have explored various methods to optimize the synthesis process, including Friedländer-type synthesis and other coupling reactions. Recent advancements have focused on improving the yield and purity of the compound while reducing the environmental impact of the synthesis process. These efforts have been driven by the increasing demand for high-quality pyridine derivatives in industries such as pharmaceuticals, agrochemicals, and materials science.
One of the most significant applications of 2,3,4-triphenylpyridine is in the field of organic electronics. The compound has been used as a building block for constructing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it an excellent candidate for enhancing the efficiency and stability of these devices. Recent studies have demonstrated that incorporating 2,3,4-triphenylpyridine into OLEDs can significantly improve their luminous efficiency and operational lifetime.
In addition to its role in electronics, 2,3,4-triphenylpyridine has also found applications in catalysis. The compound serves as a versatile ligand in transition metal-catalyzed reactions, facilitating various transformations such as cross-coupling reactions and hydrogenation processes. Its ability to coordinate with metal centers while maintaining its aromaticity makes it an ideal ligand for these applications. Recent research has highlighted its potential in asymmetric catalysis, where it can induce high enantioselectivity in certain reactions.
The optical properties of 2,3,4-triphenylpyridine have also been exploited in sensing applications. Due to its strong absorption in the visible region and sensitivity to environmental changes such as pH and temperature, it has been used as a sensing material for detecting various analytes. For instance, recent studies have reported its use in detecting heavy metal ions such as lead and mercury in aqueous solutions.
From a structural standpoint, 2,3,4-triphenylpyridine exhibits a rigid planar geometry due to the conjugation between the pyridine ring and the phenyl groups. This rigidity contributes to its stability under thermal and photochemical conditions. The compound is typically insoluble in water but dissolves readily in organic solvents such as dichloromethane and chloroform.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure of 2,3,4-triphenylpyridine. By employing density functional theory (DFT) calculations, scientists have been able to map out its frontier molecular orbitals (FMOs) and understand how they influence its reactivity in different chemical environments. These studies provide valuable information for designing new pyridine derivatives with tailored properties.
In terms of safety considerations, 2,*the compound is generally considered non-toxic under normal handling conditions. However, proper precautions should be taken during synthesis and handling to avoid prolonged exposure or inhalation. It is important to adhere to standard laboratory safety protocols when working with this compound.
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